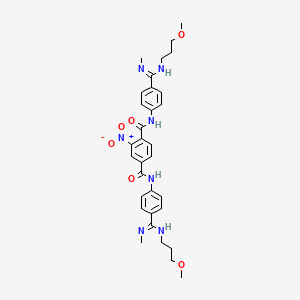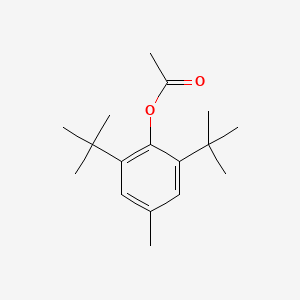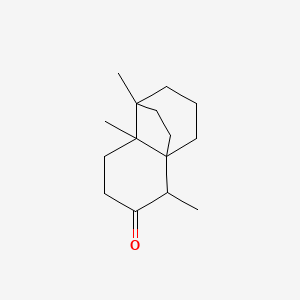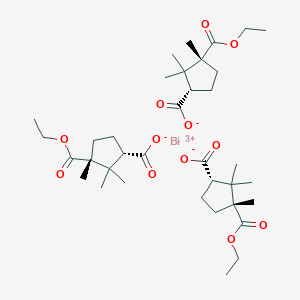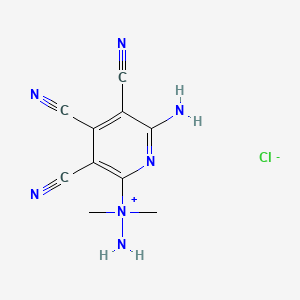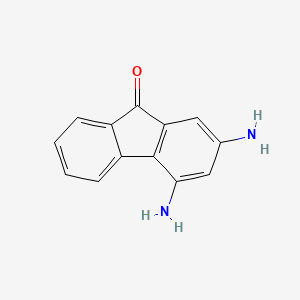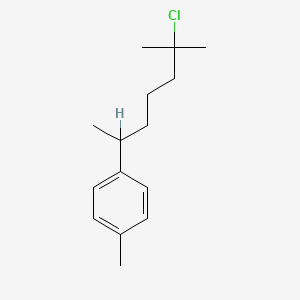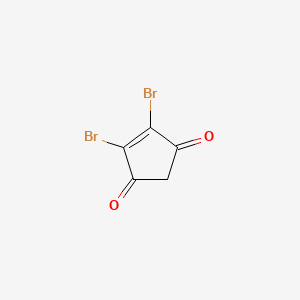
3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal and bioorganic chemistry. This compound is characterized by the presence of an azido group at the 3’ position, a deoxy modification at the 2’ position, and a propynyloxy group at the 5’ position of the uridine molecule. These modifications endow the compound with unique chemical properties and biological activities, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced at the 3’ position through nucleophilic substitution reactions, often using azidotrimethylsilane (TMSN3) or sodium azide (NaN3) as the azide source.
Deoxygenation: The 2’ hydroxyl group is deoxygenated to form the deoxy derivative.
Introduction of Propynyloxy Group: The propynyloxy group is introduced at the 5’ position through alkylation reactions using propargyl bromide or similar reagents.
Deprotection: The protecting groups are removed to yield the final product
Industrial Production Methods
Industrial production of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Click Chemistry: The propynyloxy group is highly reactive in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Propargyl Bromide: Used for introducing the propynyloxy group.
Copper(I) Catalysts: Used in click chemistry reactions.
Palladium on Carbon (Pd/C): Used in reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions involving the propynyloxy group
Scientific Research Applications
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs and as a precursor in click chemistry reactions.
Biology: Employed in the study of nucleic acid interactions and as a probe for labeling and detecting biomolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit viral replication and induce cytotoxicity in cancer cells.
Industry: Utilized in the development of diagnostic assays and as a component in the synthesis of therapeutic oligonucleotides
Mechanism of Action
The mechanism of action of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells. The propynyloxy group enhances the compound’s reactivity in click chemistry reactions, allowing for the efficient labeling and detection of biomolecules .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Lacks the propynyloxy group but shares the azido and deoxy modifications.
5’-Azido-5’-deoxythymidine: Contains an azido group at the 5’ position and is used as an antiviral agent.
2’-Azido-2’-deoxycytidine: Contains an azido group at the 2’ position and is investigated for its anticancer properties.
Uniqueness
3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is unique due to the presence of both the azido and propynyloxy groups, which confer enhanced reactivity and versatility in chemical and biological applications. This dual functionality allows for its use in a wide range of research areas, making it a valuable tool for scientists .
Properties
CAS No. |
111495-93-3 |
|---|---|
Molecular Formula |
C12H13N5O5 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h1,5,7,9-10,18H,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
InChI Key |
QJXBESLQNMJFIR-FXBDTBDDSA-N |
Isomeric SMILES |
C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


